molecular formula C11H13NO4 B2675625 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene CAS No. 87790-86-1

2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene

Cat. No.: B2675625
CAS No.: 87790-86-1
M. Wt: 223.228
InChI Key: IPURVYVDFUARIT-BQYQJAHWSA-N
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Description

2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of ethoxy, methoxy, and nitroethenyl functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical reactions .

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene include:

These compounds share similar structural features but differ in the substituents attached to the benzene ring, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11-9(7-8-12(13)14)5-4-6-10(11)15-2/h4-8H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPURVYVDFUARIT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=C1OC)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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